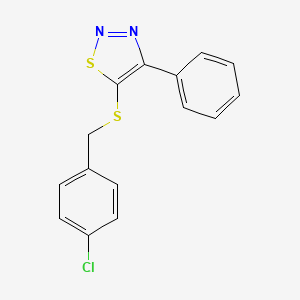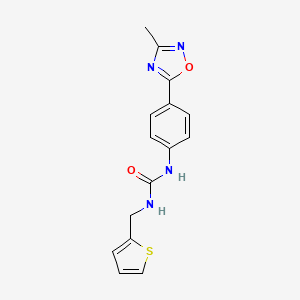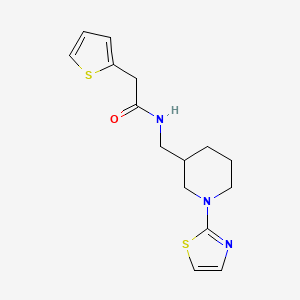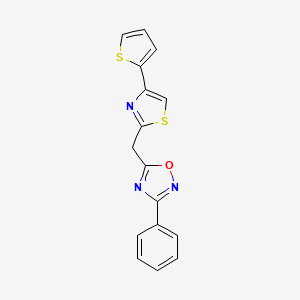![molecular formula C15H13NO5 B2517340 Methyl 4-[(4-nitrophenoxy)methyl]benzoate CAS No. 324544-87-8](/img/structure/B2517340.png)
Methyl 4-[(4-nitrophenoxy)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[(4-nitrophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C14H11NO5 . It has a molecular weight of 273.247 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(4-nitrophenoxy)methyl]benzoate” consists of a benzoate ester group (C6H5COO-) and a nitrophenol group (C6H4NO2), connected by a methylene bridge (-CH2-) . The presence of the nitro group (-NO2) and the ester group (-COO-) can significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
“Methyl 4-[(4-nitrophenoxy)methyl]benzoate” is a pale-yellow to yellow-brown solid . The InChI key for this compound is PPRYORMDEJTYDQ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis Approaches
Methyl 4-[(4-nitrophenoxy)methyl]benzoate serves as a crucial intermediate for synthesizing various chemical compounds. One notable example is its use in the total synthesis of bisbibenzyls, compounds known for their diverse biological activities. The synthesis process involves condensation reactions and has been optimized to enhance yield by selecting specific catalysts and condensing agents, as well as adjusting material input ratios and reaction times (Lou Hong-xiang, 2012).
Chemical Properties and Binding Studies
The compound and its derivatives have been extensively studied for their chemical properties and interactions. For instance, the binding studies of 1,4-bis((4-nitrophenoxy)methyl)benzoene and its derivative with DNA highlighted their role as strong ds.DNA binders and replication quenchers. The binding mode is proposed to be threading intercalation, based on molecular structures and electrochemical analysis (A. Haider et al., 2011).
Applications in Polymerization and Sensing
The compound's derivatives find applications in advanced material science, such as in photopolymerization processes. A derivative, proposed as a photoiniferter, decomposes under UV irradiation to generate corresponding radicals, crucial for initiating polymerization processes (Y. Guillaneuf et al., 2010). Additionally, certain derivatives have been reported as fluoride chemosensors, demonstrating significant colorimetric and spectroscopic changes upon fluoride ion interaction, making them potential candidates for sensing applications (Jiantao Ma et al., 2013).
Liquid Crystal Research
Methyl 4-[(4-nitrophenoxy)methyl]benzoate derivatives also contribute to the field of liquid crystals. Their structural modifications, such as the introduction of lateral methyl groups, have been studied to understand their influence on mesophase behavior, offering insights into designing materials with specific thermal and optical properties (G. Saad et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-[(4-nitrophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBWUFQHVAYJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-nitrophenoxy)methyl]benzoate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
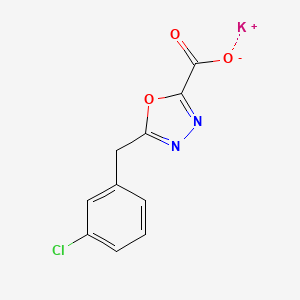
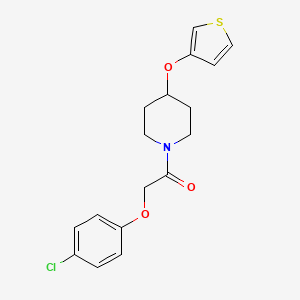
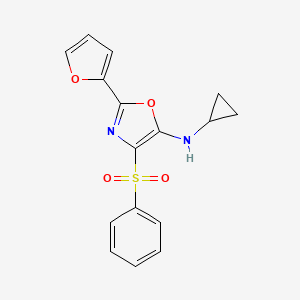
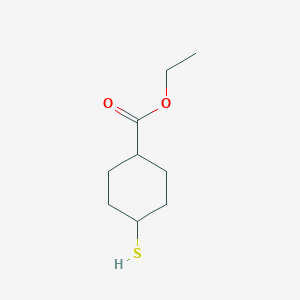
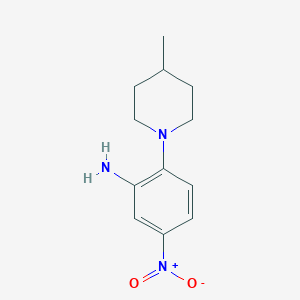
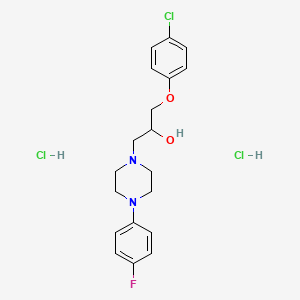
![2-amino-4-(4-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2517268.png)
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2517275.png)
